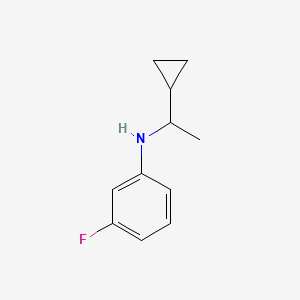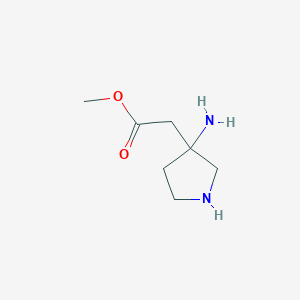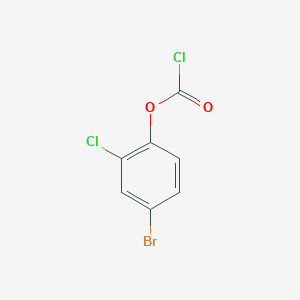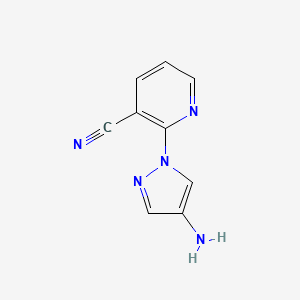amine CAS No. 1019382-23-0](/img/structure/B13257766.png)
[1-(2,4-Dichlorophenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C11H15Cl2N It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and the ethyl group is further substituted with a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the alkylation of 2,4-dichlorophenylacetonitrile with propylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(2,4-Dichlorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,4-Dichlorophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting it to the corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,4-Dichlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds. It can serve as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: Its structure is similar to that of phenethylamine, a known neurotransmitter, making it a useful tool for investigating the effects of structural modifications on biological activity .
Medicine: In medicine, derivatives of 1-(2,4-Dichlorophenyl)ethylamine may be explored for their therapeutic potential.
Industry: Industrially, 1-(2,4-Dichlorophenyl)ethylamine can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its biological effects .
Comparison with Similar Compounds
2,4-Dichlorophenethylamine: Similar structure but lacks the propylamine group.
Phenethylamine: The parent compound without chlorine substitutions or the propylamine group.
N-Methylphenethylamine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 1-(2,4-Dichlorophenyl)ethylamine is unique due to the presence of both chlorine substitutions on the phenyl ring and the propylamine group. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other phenethylamine derivatives .
Properties
CAS No. |
1019382-23-0 |
|---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
SRYYAZUDCVNILD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13257693.png)
![Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13257694.png)
![1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B13257698.png)

![4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol](/img/structure/B13257704.png)

![4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13257711.png)
![N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257726.png)



![(1-Methoxypropan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13257757.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine](/img/structure/B13257759.png)

